2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid
Overview
Description
2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid is a chemical compound with the molecular formula C7H12FNO2 . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom. Pyrrolidine derivatives are widely used in medicinal chemistry due to their versatile properties .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C6H11NO2/c8-6(9)5-7-3-1-2-4-7/h1-5H2, (H,8,9) and the canonical SMILES string: C1CCN(C1)CC(=O)O . These representations provide a detailed description of the molecule’s structure, including the arrangement of atoms and the types of chemical bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 129.16 g/mol, a topological polar surface area of 40.5 Ų, and a complexity of 108 . It has one hydrogen bond donor and three hydrogen bond acceptors .Future Directions
The future directions for research on 2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the versatility of pyrrolidine derivatives in medicinal chemistry, there may be potential for developing new drugs based on this compound .
Mechanism of Action
Target of action
Compounds with a pyrrolidine ring, which this molecule contains, are widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of action
Without specific studies on this compound, it’s hard to determine its exact mode of action. The pyrrolidine ring in its structure could contribute to the stereochemistry of the molecule and increase its three-dimensional coverage due to the non-planarity of the ring .
Biochemical pathways
The pyrrolidine ring and its derivatives have been found to have target selectivity in bioactive molecules .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of action
The different stereoisomers and the spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Properties
IUPAC Name |
2-[3-(fluoromethyl)pyrrolidin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2/c8-3-6-1-2-9(4-6)5-7(10)11/h6H,1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTYVXWFIDKNES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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